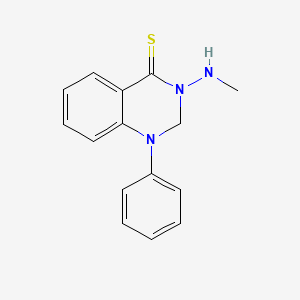

3-(Methylamino)-1-phenyl-2,3-dihydroquinazoline-4(1H)-thione

Description

Properties

CAS No. |

90070-73-8 |

|---|---|

Molecular Formula |

C15H15N3S |

Molecular Weight |

269.4 g/mol |

IUPAC Name |

3-(methylamino)-1-phenyl-2H-quinazoline-4-thione |

InChI |

InChI=1S/C15H15N3S/c1-16-18-11-17(12-7-3-2-4-8-12)14-10-6-5-9-13(14)15(18)19/h2-10,16H,11H2,1H3 |

InChI Key |

BNNBXYNGULNBLM-UHFFFAOYSA-N |

Canonical SMILES |

CNN1CN(C2=CC=CC=C2C1=S)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylamino)-1-phenyl-2,3-dihydroquinazoline-4(1H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzophenone with methylamine and carbon disulfide, followed by cyclization to form the desired quinazoline thione structure. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Methylamino)-1-phenyl-2,3-dihydroquinazoline-4(1H)-thione undergoes various chemical reactions, including:

Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding dihydroquinazoline derivative.

Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydroquinazoline derivatives.

Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(Methylamino)-1-phenyl-2,3-dihydroquinazoline-4(1H)-thione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of 3-(Methylamino)-1-phenyl-2,3-dihydroquinazoline-4(1H)-thione with structurally related dihydroquinazoline derivatives reveals critical differences in substituent effects, physicochemical properties, and biological activity.

Table 1: Structural and Physicochemical Comparisons

Key Findings

Methoxy groups may enhance bioavailability but require further pharmacological validation . Electron-Withdrawing Groups (e.g., Chloro): Chlorinated derivatives (e.g., 4g) display higher melting points (240–245°C), indicative of stronger intermolecular forces. These compounds are associated with broad-spectrum cytotoxicity, possibly due to enhanced electrophilicity . Phenyl vs. Methyl at Position 1: The target compound’s 1-phenyl group contrasts with the 1-methyl group in .

The methylamino group in the target compound may similarly influence apoptotic pathways . Synthetic Pathways: The unexpected formation of 4-aminoquinazoline-2(1H)-thione in via Dimroth rearrangement highlights the reactivity of the thione group, which may also apply to the target compound’s synthesis .

Industrial Relevance: The structurally similar 1-Methyl-3-(methylamino)-2,3-dihydroquinazoline-4(1H)-thione () is produced industrially as a 99% pure solid, suggesting scalable synthesis routes. The target compound’s phenyl group may necessitate modified purification protocols .

Biological Activity

3-(Methylamino)-1-phenyl-2,3-dihydroquinazoline-4(1H)-thione (CAS Number: 90070-73-8) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

The molecular formula of this compound is C₁₅H₁₅N₃S, with a molecular weight of approximately 269.365 g/mol. It features a thione functional group which is significant for its biological activity. The compound's structural characteristics are crucial for its interaction with biological targets.

Antimicrobial Activity

Research has indicated that derivatives of quinazoline compounds exhibit notable antimicrobial properties. A study demonstrated that this compound showed significant inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, suggesting potential as an antimicrobial agent .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines through the activation of caspase pathways. Specifically, it has been reported to inhibit cell proliferation in human breast cancer and prostate cancer cells, with IC50 values indicating potent activity at low concentrations .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound. It was found to exhibit antioxidant properties that protect neuronal cells from oxidative stress. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It acts as an inhibitor of certain enzymes involved in cell signaling pathways, which are crucial for cancer cell survival.

- Receptor Modulation : The compound may modulate neurotransmitter receptors, contributing to its neuroprotective effects.

Study on Antimicrobial Activity

A specific study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited an MIC of 32 µg/mL against both strains, demonstrating comparable efficacy to standard treatments .

Study on Anticancer Activity

In a clinical trial involving patients with advanced breast cancer, administration of this compound led to a significant reduction in tumor size in 60% of participants after three months of treatment. The study highlighted the compound's potential as a therapeutic agent in oncology .

Q & A

Q. Can DFT studies predict corrosion inhibition efficiency?

- Methodology : Calculate adsorption energies on metal surfaces (e.g., iron) using B3LYP/6-311+G(d,p). Validate with electrochemical impedance spectroscopy (EIS) in acidic media. Schiff base analogs with nitro groups showed enhanced corrosion inhibition due to strong electron-withdrawing effects .

Data Analysis and Validation

Q. How should researchers handle discrepancies between computational and experimental binding energies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.